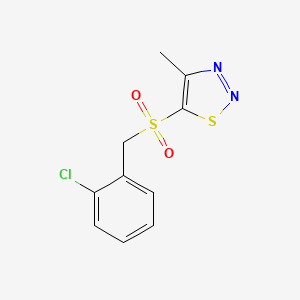
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is used in various chemical research and studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various analytical techniques. The compound can participate in various chemical reactions due to the presence of reactive functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point, boiling point, and density of the compound can be determined .Aplicaciones Científicas De Investigación
Diuretic Activity
Research indicates that derivatives of 1,3,4-thiadiazoles, like 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, exhibit notable diuretic activity. In studies, these compounds were synthesized and their diuretic effects were tested in vivo on Swiss albino mice. The results showed an increase in the urinary excretion of both water and electrolytes, especially with 5-methyl-substituted derivatives, demonstrating significant potential as diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).
Anticonvulsant Properties
1,3,4-Thiadiazole derivatives are also being explored for their anticonvulsant properties. Some derivatives have shown high inhibitory potency against certain carbonic anhydrase isozymes, which are involved in various physiological processes. These findings indicate that these compounds might be used to develop drugs for treating conditions like epilepsy (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).
Insecticide Metabolism
Studies on the metabolic behavior of related 1,3,4-thiadiazole compounds used in insecticides (like GS-13005) reveal that these compounds undergo rapid degradation in plants, soil, and animals. The metabolic pathways involve the cleavage of the heterocyclic moiety and oxidation, highlighting the importance of understanding the environmental and biological fate of these compounds (Dupuis, Muecke, & Esser, 1971).
Antidepressant Properties
Some 1,3,4-thiadiazole derivatives, structurally related to this compound, have been studied for their antidepressant properties. These studies indicate that certain derivatives can cross the blood-brain barrier and might exhibit antidepressant activity comparable to established drugs, offering potential leads for new treatments (Varvaresou, Siatra-Papastaikoudi, Tsotinis, Tsantili-Kakoulidou, & Vamvakides, 1998).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZGSYXUYVSAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

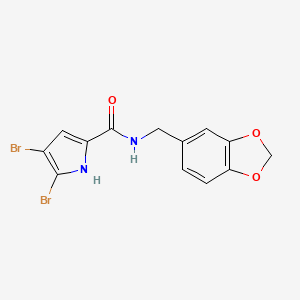
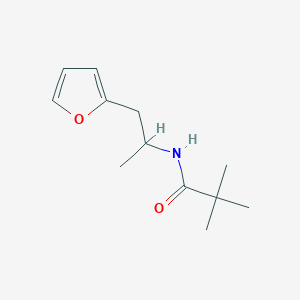
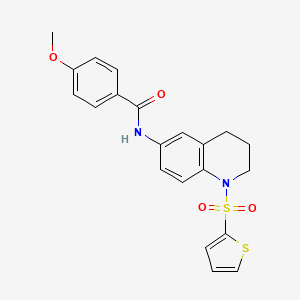
![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)
![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

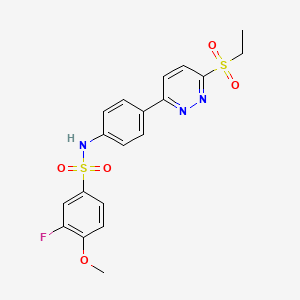
![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)
![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)
![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)